1-Bromo-2-methylidenespiro[2.4]heptane
Description
Structure
3D Structure
Properties
CAS No. |
61406-20-0 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
1-bromo-2-methylidenespiro[2.4]heptane |
InChI |
InChI=1S/C8H11Br/c1-6-7(9)8(6)4-2-3-5-8/h7H,1-5H2 |
InChI Key |
LNEDGMHCRZPQFO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C12CCCC2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Bromo 2 Methylidenespiro 2.4 Heptane
Reactions Involving the Bromine Atom
The carbon-bromine bond in 1-bromo-2-methylidenespiro[2.4]heptane is a key site for a variety of chemical transformations, including nucleophilic substitutions, the formation of organometallic intermediates, and participation in cross-coupling reactions.
Nucleophilic Substitution Reactions (SN1, SN2)
Vinyl halides, such as this compound, are generally unreactive towards traditional SN2 reactions due to the increased s-character of the sp2-hybridized carbon, which results in a shorter, stronger carbon-halogen bond. Furthermore, the incoming nucleophile would experience significant steric hindrance and electrostatic repulsion from the electron-rich double bond.
SN1 reactions are also typically disfavored. The formation of a vinylic carbocation is energetically unfavorable, making the unimolecular departure of the bromide ion a high-energy process. However, under forcing conditions or with specific reagents that can stabilize the carbocationic intermediate, substitution may be induced.
| Reaction Type | Substrate | Reagents/Conditions | Expected Product(s) | Plausible Yield |
| SN1 Attempt | This compound | Silver nitrate (B79036) in ethanol | Low to no reaction | < 5% |
| SN2 Attempt | This compound | Sodium cyanide in DMSO | No reaction | 0% |
Formation of Organometallic Reagents (e.g., Grignard reagents, organolithium compounds)
A more viable strategy for functionalizing the C-Br bond involves the formation of organometallic reagents. Reaction with magnesium metal in an etheral solvent such as tetrahydrofuran (B95107) (THF) would likely yield the corresponding Grignard reagent, 2-methylidenespiro[2.4]heptan-1-ylmagnesium bromide. Similarly, treatment with an organolithium reagent, such as tert-butyllithium, via lithium-halogen exchange would produce the organolithium derivative. These organometallic intermediates are powerful nucleophiles and can be used in a wide array of subsequent reactions to form new carbon-carbon bonds.
| Organometallic Reagent | Substrate | Reagents/Conditions | Product |
| Grignard Reagent | This compound | Mg, THF | 2-Methylidenespiro[2.4]heptan-1-ylmagnesium bromide |
| Organolithium Compound | This compound | 2 equiv. t-BuLi, THF, -78 °C | 1-Lithio-2-methylidenespiro[2.4]heptane |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions represent a powerful method for forming carbon-carbon and carbon-heteroatom bonds from vinyl halides. This compound is an excellent candidate for such transformations.
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the C1 position.
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper(I), would introduce an alkynyl group.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a new, more substituted alkene.
These reactions are highly valued for their functional group tolerance and stereospecificity, generally proceeding with retention of the double bond geometry.
| Coupling Reaction | Coupling Partner | Catalyst/Base | Expected Product |
| Suzuki | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 2-Methylidene-1-phenylspiro[2.4]heptane |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI / Et3N | 2-Methylidene-1-(phenylethynyl)spiro[2.4]heptane |
| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3 / Et3N | 1-(2-Phenylvinyl)-2-methylidenespiro[2.4]heptane |
Radical Reactions and Their Selectivity
The carbon-bromine bond can also undergo homolytic cleavage to generate a vinylic radical. This can be achieved using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen donor like tributyltin hydride. The resulting vinylic radical can then participate in various radical-mediated processes, including cyclizations and intermolecular additions. The selectivity of these reactions would be governed by the stability of the radical intermediates and the kinetics of the competing pathways.
Reactions at the Methylidene Group
The exocyclic double bond of this compound is susceptible to attack by electrophiles, leading to a variety of addition products.
Electrophilic Additions to the Exocyclic Double Bond
The methylidene group can react with a range of electrophiles. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to generate the more stable carbocation intermediate.
For instance, the addition of a hydrohalic acid (HX) would be expected to proceed via protonation of the exocyclic carbon to form a tertiary carbocation adjacent to the bromine-bearing carbon. This carbocation would then be trapped by the halide anion. The presence of the bromine atom on the adjacent carbon may influence the stability of the carbocation and the stereochemical outcome of the reaction.
| Electrophile | Reagent | Intermediate | Major Product |
| HBr | HBr | Tertiary carbocation at C2 | 1-Bromo-2-(bromomethyl)-2-methylspiro[2.4]heptane |
| H2O/H+ | Dilute H2SO4 | Tertiary carbocation at C2 | 1-Bromo-2-(hydroxymethyl)-2-methylspiro[2.4]heptane |
| Br2 | Br2 in CCl4 | Bromonium ion | 1-Bromo-2-(bromomethyl)-2-bromospiro[2.4]heptane |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions)
The exocyclic methylene (B1212753) group of this compound serves as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the double bond is influenced by the attached bromine atom and the spirocyclic system. While specific studies on this compound are not extensively documented, the behavior of related compounds provides significant insight. For instance, the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been investigated, yielding monofluorinated norbornenes in high yields. beilstein-journals.org This suggests that the halogenated methylidene group can act as a competent dienophile.
The reaction of this compound with a conjugated diene, such as cyclopentadiene, would be expected to form a spirocyclic norbornene derivative. The stereoselectivity of such reactions is a key aspect, often favoring the endo product due to secondary orbital interactions, although the specific substitution pattern can alter this preference. beilstein-journals.org Boron-substituted dienes have shown high reactivity in Diels-Alder reactions, indicating that heteroatom substitution can significantly influence cycloaddition efficiency. beilstein-journals.org Vinyl bromides have also been utilized as reactants in palladium-catalyzed three-component Diels-Alder reactions, showcasing their utility in forming complex cyclic systems. nih.gov
In addition to Diels-Alder reactions, the double bond is susceptible to 1,3-dipolar cycloadditions with dipoles like nitrile oxides, azides, or nitrones. These reactions would lead to the formation of five-membered heterocyclic rings fused to the spiro[2.4]heptane core.
| Reactant 1 (Dienophile) | Reactant 2 (Diene) | Reaction Type | Product Type | Key Features |
|---|---|---|---|---|
| β-Fluoro-β-nitrostyrene | Cyclopentadiene | Diels-Alder [4+2] | Monofluorinated norbornene | High yield (up to 97%); Stereoselective beilstein-journals.org |
| Generic Methylidenecyclopropane | 1,3-Butadiene | Diels-Alder [4+2] | Spiro[cyclohexene-1,1'-cyclopropane] | Forms a new six-membered ring containing the spiro center |
| β-Bromostyrene | N-Tosylhydrazone / Nitro-aromatic | Three-Component Diels-Alder | Indolocarbazole | Palladium-catalyzed; In situ diene generation nih.gov |
Hydrogenation and Reduction Pathways
The reduction of this compound can proceed via several pathways, primarily involving the hydrogenation of the exocyclic double bond and the reductive cleavage of the carbon-bromine bond.
Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. dalalinstitute.com Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas, the methylidene group can be selectively reduced to a methyl group. science.govyoutube.com This transformation would yield 1-bromo-2-methylspiro[2.4]heptane. The stereochemistry of the addition of hydrogen is typically syn, with both hydrogen atoms adding to the same face of the double bond from the catalyst surface. youtube.comyoutube.com For spirocyclic compounds, the steric hindrance of the ring system can direct the approach of the reactant to the less hindered face. acs.orgrsc.org
The carbon-bromine bond can also be reduced. This can sometimes occur concurrently with double bond hydrogenation, depending on the catalyst and reaction conditions. For example, using palladium catalysts in the presence of a hydrogen donor can lead to hydrodebromination. Alternatively, radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) or transition-metal-catalyzed reactions can selectively cleave the C-Br bond, leaving the double bond intact.
| Functional Group | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| Exocyclic C=C bond | H₂, Pd/C, Ethanol, rt | 1-Bromo-2-methylspiro[2.4]heptane | Catalytic Hydrogenation youtube.com |
| Exocyclic C=C bond | H₂, PtO₂, Acetic Acid, rt | 1-Bromo-2-methylspiro[2.4]heptane | Catalytic Hydrogenation science.gov |
| Carbon-Bromine bond | Bu₃SnH, AIBN, Toluene, reflux | 2-Methylidenespiro[2.4]heptane | Radical Debromination |
| Both C=C and C-Br bonds | H₂ (high pressure), Pd/C, with base (e.g., NEt₃) | 2-Methylspiro[2.4]heptane | Hydrogenation/Hydrodebromination |
Oxidation Reactions
The exocyclic double bond in this compound is the primary site for oxidation reactions. Epoxidation, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate (MMPP), would yield a spiro-epoxide, 1-bromo-1'-oxa-2'-methylidenespiro[cyclopropane-1,2'-heptane]. Such spiro-epoxides are valuable synthetic intermediates that can undergo further transformations, including nucleophilic ring-opening or rearrangement. nih.gov
Oxidative cleavage of the double bond can be achieved using ozonolysis (O₃) followed by a reductive (e.g., dimethyl sulfide) or oxidative (e.g., hydrogen peroxide) workup. This would break the carbon-carbon double bond, leading to the formation of spiro[2.4]heptan-2-one and formaldehyde (B43269) or formic acid, depending on the workup conditions. Dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) would convert the methylidene group into a diol, forming 1-bromo-2-(1',2'-dihydroxyethyl)spiro[2.4]heptane.
Reactivity of the Spiro[2.4]heptane Ring System
The spiro[2.4]heptane core, which consists of a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring at a single carbon atom (the spiro center), possesses significant ring strain, primarily within the three-membered ring. nih.gov This strain is a dominant factor in the chemical reactivity of the entire molecule.
Strain-Induced Reactivity of the Cyclopropane Ring
The cyclopropane ring in spiro[2.4]heptane is characterized by high ring strain energy due to its acute C-C-C bond angles (approximately 60°) deviating significantly from the ideal tetrahedral angle of 109.5°. researchgate.netresearchgate.net This strain makes the C-C bonds of the cyclopropane ring weaker and more susceptible to cleavage than typical alkane C-C bonds. Consequently, the cyclopropane ring can undergo ring-opening reactions under various conditions, including treatment with electrophiles, transition metals, or under thermal or photochemical induction.
For example, reactions with acids or electrophiles can protonate or activate a cyclopropane bond, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. The presence of the bromine atom and the double bond in this compound can further influence these pathways by directing the regioselectivity of the ring opening.
| Compound | Ring System | Approximate RSE (kcal/mol) | Key Driver of Reactivity |
|---|---|---|---|
| Cyclopropane | 3-membered | 27.5 | Angle Strain |
| Spiropentane | Two 3-membered | 65 | High Angle and Spiro-fusion Strain researchgate.net |
| Spiro[2.4]heptane | 3- and 5-membered | ~28-30 (primarily from cyclopropane) | Cyclopropane Angle Strain researchgate.net |
Rearrangement Reactions Involving the Spiro Center
The strain within the spiro[2.4]heptane system can serve as a driving force for various molecular rearrangements. Thermal rearrangements can lead to isomerization. For instance, thermolysis of related spiro[2.4]hepta-1,4,6-trienes results in rearrangement to bicyclo[3.2.0]hepta-1,3,6-triene.
Acid-catalyzed rearrangements are also common for spirocyclic systems, often involving the opening of the cyclopropane ring followed by ring expansion or contraction. rsc.orgrsc.org For example, treatment of a spiro[2.4]heptane derivative with a Lewis acid could induce the opening of the three-membered ring to form a stabilized carbocation, which could then rearrange to a more stable bicyclic or larger ring system. The Meinwald oxirane rearrangement in related systems demonstrates that the expansion of the cyclopropyl (B3062369) ring can be a favorable pathway. nih.gov
Stability and Degradation Pathways under Various Reaction Conditions
The stability of this compound is influenced by both its strained ring system and the presence of the vinyl bromide moiety. Under thermal stress, decomposition can occur, potentially initiated by the cleavage of the weak C-Br bond or the strained C-C bonds of the cyclopropane ring. The thermal decomposition of brominated organic compounds often leads to the formation of hydrobromic acid (HBr) and various by-products. researchgate.netcetjournal.it
The compound is likely sensitive to strong acids and bases. Strong acids can catalyze rearrangements as described above, while strong bases could potentially induce elimination of HBr to form a cumulene or allene-type structure, or promote other degradation pathways. The stability is also pertinent under photochemical conditions, where the C-Br bond is susceptible to homolytic cleavage, initiating radical reactions. Microbial degradation pathways have also been identified for other brominated compounds, often requiring a consortium of microorganisms and an additional carbon source to proceed. mdpi.com
Cascade and Tandem Reactions Utilizing this compound
The unique structural features of this compound, namely the strained spirocyclic core, the exocyclic double bond, and the presence of a bromine atom, make it a potentially valuable substrate for cascade and tandem reactions. These reactions, in which multiple chemical bonds are formed in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. While specific cascade reactions involving this compound are not extensively documented, the reactivity of the closely related vinylidenecyclopropane (VDCP) and methylidenecyclopropane (MCP) scaffolds provides a strong basis for predicting its behavior in such transformations.
The high ring strain of the cyclopropane ring in this compound is a key driver for its participation in cascade sequences. Transition metal catalysts, such as those based on palladium and gold, are known to activate the double bond of methylidenecyclopropanes, initiating a cascade of events that can lead to the formation of complex molecular architectures. acs.orgdocumentsdelivered.comrsc.org
One plausible cascade pathway for this compound involves an initial metal-catalyzed activation of the exocyclic double bond, followed by ring-opening of the cyclopropane. The resulting intermediate can then be trapped by a variety of nucleophiles or participate in subsequent cyclization events. The bromine atom can either be a spectator in this initial phase or be strategically involved in a subsequent step of a tandem sequence, for example, a cross-coupling reaction.
Visible-light-mediated reactions have also emerged as a powerful tool for initiating cascade cyclizations of ene-vinylidenecyclopropanes, leading to the synthesis of fluorinated heterocyclic compounds. rsc.org This suggests that this compound, when appropriately functionalized with a tethered reaction partner, could undergo similar photoredox-catalyzed cascade reactions. rsc.org
Detailed Research Findings
Research into the cascade reactions of analogous vinylidenecyclopropanes has demonstrated the versatility of this structural motif in organic synthesis. For instance, gold-catalyzed intramolecular tandem reactions of functionalized VDCPs have been shown to yield allene-containing tetrahydropyran (B127337) derivatives. acs.org In these reactions, the gold catalyst activates the allene (B1206475) functionality, leading to a cascade of bond formations.
Palladium-catalyzed cascade reactions have also been extensively explored. researchtrend.netvu.nlrsc.org For example, palladium-catalyzed cycloadditions of vinylidenecyclopropane-diesters with para-quinone methides can be tuned to produce either [3+2] or [4+2] cycloadducts by careful selection of the phosphine (B1218219) ligand. rsc.org This highlights the potential for developing highly selective cascade reactions with this compound.
The following table summarizes representative cascade reactions of vinylidenecyclopropane derivatives, which serve as models for the potential reactivity of this compound.
| Catalyst/Mediator | Reactant Type | Reaction Type | Product Type | Ref. |
| Visible Light | Ene-vinylidenecyclopropane | Fluoroalkylation/Cycloisomerization Cascade | Fluorinated Heterocycles | rsc.org |
| Iodine Radical (Visible Light) | Ene-vinylidenecyclopropane | [3+2] Carbocyclization Cascade | Sulfur/Selenium-containing Polycycles | rsc.org |
| Gold(I) | Functionalized Vinylidenecyclopropane | Intramolecular Tandem Addition/Ring-Opening | Allene-containing Tetrahydropyrans | acs.org |
| Palladium(0) | Vinylidenecyclopropane-diester & p-Quinone Methide | Divergent [3+2] and [4+2] Cycloadditions | Spiro-cyclohexadienones | rsc.org |
| Lewis Acid | 1,6-Diyne/Enyne & Arylvinylidenecyclopropane | Cascade Rearrangement/Friedel-Crafts | Polycyclic Compounds | researchgate.net |
These examples underscore the rich potential of the methylidenespiro[2.4]heptane skeleton in designing novel cascade and tandem reactions for the efficient synthesis of complex molecules. Future research in this area will likely focus on exploiting the unique interplay between the strained ring system and the bromo-substituent in this compound to unlock new synthetic pathways.
Structural Elucidation and Spectroscopic Characterization Methodologies for 1 Bromo 2 Methylidenespiro 2.4 Heptane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-Bromo-2-methylidenespiro[2.4]heptane, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to unambiguously assign all proton and carbon signals and confirm the molecular structure.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each of its eleven protons, which are distributed across eight unique chemical environments. The chemical shifts (δ) are influenced by factors such as hybridization, electronegativity of nearby atoms (bromine), and anisotropic effects from the double bond and cyclopropane (B1198618) ring.
The two protons of the exocyclic methylidene group (=CH₂) are expected to appear as two distinct signals in the olefinic region (typically 4.5-5.5 ppm). They are diastereotopic due to the chiral center at C1 and will likely appear as sharp singlets or narrowly split doublets due to geminal coupling. The single proton on the carbon bearing the bromine atom (H1) is anticipated to be significantly deshielded and appear downfield (around 4.0-4.5 ppm). Its multiplicity will depend on the coupling with adjacent protons on the cyclopentane (B165970) ring.
The protons on the cyclopentane ring (at C3, C4, and C5) would resonate in the typical aliphatic region (1.5-2.5 ppm). Their signals would be complex due to overlapping chemical shifts and spin-spin coupling between geminal and vicinal protons. The four protons of the cyclopropane ring are expected to be the most shielded, appearing at high field (upfield, 0.5-1.5 ppm), a characteristic feature of cyclopropyl (B3062369) protons.
Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| =CH₂ (a) | ~5.1 | s or d | 1H |
| =CH₂ (b) | ~4.9 | s or d | 1H |
| H1 | ~4.2 | dd | 1H |
| H3 | ~2.3 - 2.5 | m | 2H |
| H4 | ~1.8 - 2.0 | m | 2H |
| H5 | ~1.6 - 1.8 | m | 2H |
| H6/H7 | ~0.7 - 1.2 | m | 4H |
Note: Multiplicities are predictions; s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. Actual spectra may show more complex patterns.
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts provide direct information about the hybridization and electronic environment of each carbon.
The two sp²-hybridized carbons of the methylidene group are expected in the downfield region typical for alkenes. The quaternary carbon (C2) would be around 140-150 ppm, while the terminal =CH₂ carbon would appear around 105-115 ppm. The carbon atom bonded to the electronegative bromine (C1) is expected to resonate in the range of 50-60 ppm. The spirocyclic carbon (Cspiro), being a quaternary sp³ carbon, will have a characteristic shift around 40-50 ppm. The remaining sp³ carbons of the cyclopentane and cyclopropane rings will appear in the upfield region. The cyclopropane carbons are particularly shielded, typically appearing between 10 and 25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~145 |
| =CH₂ | ~110 |
| C1 | ~55 |
| Cspiro | ~45 |
| C3 | ~35 |
| C4 | ~28 |
| C5 | ~30 |
| C6/C7 | ~15 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure from the individual ¹H and ¹³C NMR data.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity within the cyclopentane ring by showing correlations between H1, H5, and H4 protons, and separately, the protons within the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments to the carbon skeleton, for instance, confirming which carbon signal corresponds to the C1-H1 group or the olefinic =CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include those from the methylidene protons to the spiro carbon and C1, and from the H1 proton to C2 and the spiro carbon. These correlations would firmly establish the relative positions of the bromo and methylidene groups on the spirocyclic frame.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY would be valuable for elucidating the stereochemistry of the molecule, particularly the spatial relationships between protons on the cyclopentane ring and those on the cyclopropane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent features would include C-H stretching vibrations for both sp² and sp³ hybridized carbons. The stretching of the C-H bonds of the methylidene group (=C-H) would appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). The C-H stretching vibrations of the sp³ carbons in the cyclopentane and cyclopropane rings would be observed just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). docbrown.info A key absorption for the identification of the alkene functionality would be the C=C stretching vibration, expected in the 1640-1680 cm⁻¹ region. docbrown.info The presence of the bromine atom would be indicated by a C-Br stretching absorption in the fingerprint region of the spectrum, typically between 500 and 750 cm⁻¹. docbrown.info
Predicted IR Absorption Data for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch | =C-H (sp²) | 3050 - 3150 |
| C-H Stretch | C-H (sp³) | 2850 - 3000 |
| C=C Stretch | Alkene | 1640 - 1680 |
| C-Br Stretch | Bromoalkane | 500 - 750 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural clues based on its fragmentation pattern upon ionization. For this compound (C₈H₁₁Br), the mass spectrum would exhibit a distinctive molecular ion region.
Due to the natural abundance of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). These would be the [M]⁺ and [M+2]⁺ peaks.
Fragmentation of the molecular ion is expected to proceed through pathways that form stable carbocations. A very common fragmentation for bromoalkanes is the loss of the bromine atom as a radical, which would generate a carbocation fragment [M-Br]⁺. chemguide.co.uk This fragment would be observed at an m/z corresponding to the C₈H₁₁⁺ ion. Further fragmentation could involve the cleavage of the spirocyclic ring system, leading to smaller charged fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While conventional mass spectrometry provides nominal integer masses, High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.
For this compound, HRMS would be used to measure the exact mass of the molecular ions ([C₈H₁₁⁷⁹Br]⁺ and [C₈H₁₁⁸¹Br]⁺). The experimentally determined exact mass would be compared to the calculated theoretical mass for the formula C₈H₁₁Br, thereby confirming the elemental composition and distinguishing it from any other possible formulas that might have the same nominal mass. This confirmation is a critical step in the structural elucidation of a new compound. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Molecular Structure Determination
Following a comprehensive search of available scientific literature and chemical databases, no specific X-ray crystallography data for the compound this compound could be located. This suggests that the solid-state molecular structure of this particular compound has not been determined or published in the accessible literature.
Theoretical and Computational Investigations of 1 Bromo 2 Methylidenespiro 2.4 Heptane
Conformational Analysis and Energy Landscapes
Detailed conformational analyses and the corresponding energy landscapes for 1-Bromo-2-methylidenespiro[2.4]heptane are not described in the current body of scientific literature.
Reaction Pathway Studies and Transition State Analysis
Prediction of Regio- and Stereoselectivity:Without reaction mechanism studies, there are no computational predictions regarding the regio- and stereoselectivity of reactions involving this compound.
Further research and publication in the field of computational chemistry would be required to generate the specific data needed to populate the requested article.
Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR frequencies)
The process begins with the optimization of the molecule's three-dimensional geometry. This step is crucial as the calculated spectroscopic parameters are highly dependent on the molecular structure. Following geometry optimization, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These shielding tensors are then converted into NMR chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
Similarly, IR vibrational frequencies and their corresponding intensities are determined by calculating the second derivatives of the energy with respect to the nuclear coordinates. This analysis yields a set of vibrational modes, each with a characteristic frequency. These predicted frequencies can then be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.
Below are illustrative tables representing the type of data that would be generated from such computational studies for this compound. It is important to note that the values in these tables are hypothetical and serve only to demonstrate the format and nature of predicted spectroscopic data.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 75.8 |
| C2 | - | 145.2 |
| C3 (spiro) | - | 42.1 |
| C4 | 1.85 - 1.95 | 33.5 |
| C5 | 1.70 - 1.80 | 28.9 |
| C6 | 1.70 - 1.80 | 28.9 |
| C7 | 1.85 - 1.95 | 33.5 |
| =CH₂ (a) | 5.35 | 105.7 |
| =CH₂ (b) | 5.28 | - |
| CH-Br | 4.10 | - |
Table 2: Hypothetical Predicted IR Frequencies for Key Vibrational Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C=C) | 1655 | C=C stretching of the methylidene group |
| ν(=C-H) | 3080 | Asymmetric stretching of =CH₂ group |
| ν(=C-H) | 3015 | Symmetric stretching of =CH₂ group |
| ν(C-Br) | 650 | C-Br stretching |
| ν(C-H) | 2950 - 2850 | C-H stretching of the spiro-alkane rings |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to investigate the time-dependent behavior of molecules. For this compound, MD simulations could offer significant insights into its conformational dynamics, the flexibility of its spirocyclic system, and its interactions with solvent molecules. As with spectroscopic predictions, specific MD simulation studies on this compound are not currently found in published research.
An MD simulation of this compound would begin with the definition of a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The force field accounts for bond stretching, angle bending, torsional rotations, and non-bonded interactions such as van der Waals forces and electrostatic interactions. The molecule would then be placed in a simulation box, often with an explicit solvent, and the system would be allowed to evolve over time by numerically integrating Newton's equations of motion.
Advanced Applications in Organic Synthesis and Materials Science
1-Bromo-2-methylidenespiro[2.4]heptane as a Building Block in Complex Molecule Synthesis
The combination of a spiro[2.4]heptane skeleton with strategically placed functional groups makes this compound a valuable intermediate for constructing intricate molecular architectures. The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the methylidene and bromo moieties provide multiple avenues for synthetic transformations.
Precursor for Spirocyclic Natural Product Synthesis
Spirocycles are a common motif in a wide array of natural products, often contributing to their unique biological activities. The synthesis of these complex structures represents a significant challenge in organic chemistry. researchgate.netrsc.org Compounds like this compound serve as valuable starting points for accessing these targets.
The spiro[2.4]heptane core can be elaborated into more complex systems found in sesterterpenoid natural products, such as the phorbaketals. acs.org The synthetic strategy often involves the coupling of complex fragments followed by a key cyclization step to form the spirocyclic core. acs.org In a hypothetical approach, the bromine atom of this compound could be converted into an organometallic species for addition to a ketone, or it could be displaced by a nucleophile to link to another part of the target molecule. Subsequently, the methylidene group could be employed in reactions like intramolecular Heck reactions or ring-closing metathesis to forge the second ring of a more complex spirocyclic system.
Furthermore, classical methods for spirocycle formation, such as the Corey-Chaykovsky reaction or Simmons-Smith cyclopropanation, highlight the importance of precursors that can be readily functionalized to build these motifs. researchgate.net The pre-formed spirocycle in this compound offers a more direct route, where the existing framework is modified rather than constructed from acyclic precursors.
Scaffold for Diverse Organic Compounds
The spirocyclic motif is increasingly recognized for its favorable properties in medicinal chemistry, as it introduces three-dimensional complexity that can lead to improved binding affinity and selectivity for biological targets. researchgate.netrsc.org The this compound scaffold provides a rigid, well-defined orientation for appended functional groups, making it an attractive core for the design of new therapeutic agents.
The bromine atom is a particularly useful functional handle, enabling a wide range of cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings could be used to introduce aryl, vinyl, or alkynyl groups, respectively. nih.govmdpi.com This allows for the systematic exploration of the chemical space around the spirocyclic core. The methylidene group offers complementary reactivity, being susceptible to cycloaddition reactions, epoxidation, dihydroxylation, or hydroboration-oxidation to introduce further functionality.
Below is an illustrative table of potential synthetic transformations for this compound, demonstrating its utility as a versatile scaffold.
| Functional Group | Reaction Type | Reagents | Potential Product Functionality |
| Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted spiroheptane |
| Bromine | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted spiroheptane |
| Bromine | Nucleophilic Substitution | NaN3, then H2/Pd | Amino-spiroheptane |
| Methylidene | Diels-Alder Reaction | Diene (e.g., cyclopentadiene) | Fused polycyclic spiro-system |
| Methylidene | Epoxidation | m-CPBA | Spiro[2.4]heptane-epoxide |
| Methylidene | Ozonolysis | O3, then DMS | Spiro[2.4]heptan-2-one |
Polymerization Reactions Involving the Methylidene Moiety
The exocyclic double bond of this compound is a polymerizable group. The polymerization of such exo-methylene cycloalkanes can proceed through various mechanisms, leading to polymers with unique properties conferred by the bulky, rigid spirocyclic side groups. These side groups can significantly impact the polymer's thermal stability, solubility, and mechanical properties.
Radical Polymerization
The radical polymerization of monomers containing exo-methylene groups is a well-established method for creating polymers with cyclic units appended to the main chain. uliege.be This process typically occurs via a "ring-retaining" mechanism, where the radical adds to the methylene (B1212753) group, and the spirocyclic structure remains intact as a side chain. uliege.be
For this compound, initiation with a standard radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide would generate a propagating radical that adds to the exocyclic double bond. The resulting polymer, poly(this compound), would feature a polyethylene backbone with a spiro[2.4]heptyl bromide group at every other carbon. The presence of the bulky spirocyclic groups would likely result in a polymer with a high glass transition temperature (Tg) and reduced chain mobility.
Anionic and Cationic Polymerization
Ionic polymerization methods offer alternative pathways to polymers with potentially greater control over molecular weight and stereochemistry.
Anionic Polymerization: Anionic polymerization of exo-methylene monomers can be initiated by organometallic species like n-butyllithium. For monomers like this compound, the polymerization would proceed by nucleophilic attack of the initiator on the methylene carbon. However, the presence of the bromine atom could complicate the reaction, as it may be susceptible to side reactions such as elimination or metal-halogen exchange with the initiator. In analogous systems, anionic polymerization of methylenecycloalkanes can lead to polymers with saturated cyclane fragments containing exocyclic methylene substituents. researchgate.net
Cationic Polymerization: Cationic polymerization is typically initiated by strong acids or Lewis acids and is effective for alkenes that can form stable carbocation intermediates. youtube.comyoutube.com The spiro[2.4]heptane group is electron-donating and would stabilize an adjacent carbocation. Protonation of the methylidene group by an acid initiator would generate a tertiary carbocation stabilized by the spirocyclic system. This cation would then be attacked by another monomer unit, propagating the polymer chain. youtube.com Studies on similar methylenecycloalkanes have shown that cationic polymerization can lead to polymer chains consisting of cycloalkene fragments linked by methylene bridges. researchgate.net
The table below summarizes the expected outcomes for the different polymerization methods.
| Polymerization Type | Typical Initiator | Proposed Mechanism | Expected Polymer Structure |
| Radical | AIBN, Benzoyl Peroxide | Ring-retaining radical addition | Polyethylene backbone with spiro[2.4]heptyl bromide side chains |
| Anionic | n-BuLi, NaNH2 | Ring-retaining anionic addition | Polyethylene backbone with spiro[2.4]heptyl bromide side chains (potential for side reactions) |
| Cationic | H2SO4, BF3·OEt2 | Ring-retaining cationic addition | Polyethylene backbone with spiro[2.4]heptyl bromide side chains |
Utilization in Catalyst or Ligand Design
The rigid and conformationally constrained nature of spirocyclic frameworks makes them "privileged" structures for the design of chiral ligands in asymmetric catalysis. dicp.ac.cnacs.org Chiral spiro-based ligands have demonstrated exceptional performance in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenations and carbon-carbon bond-forming reactions. acs.orgnih.govnih.gov
This compound can be envisioned as a precursor to novel chiral ligands. The spiro center can be a source of chirality, and by resolving the enantiomers of a synthetic intermediate, an enantiopure ligand scaffold can be accessed. The bromine atom serves as a key attachment point for a coordinating group, such as a phosphine (B1218219), amine, or thiol. This can be achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net
For example, substitution of the bromine with a diphenylphosphine group would yield a phosphine ligand. Dimerization or further functionalization could produce bidentate or tridentate ligands. The unique stereoelectronic properties imparted by the spiro[2.4]heptane backbone could lead to high levels of stereocontrol in catalytic reactions. The development of such ligands derived from this scaffold could provide new tools for chemists to synthesize chiral molecules with high enantiomeric purity. dicp.ac.cnrsc.org
The Enigmatic Compound: this compound Remains a Scientific Frontier
Despite a thorough investigation of scientific literature and chemical databases, the compound this compound and its applications in materials science remain undocumented in publicly accessible research. This intriguing molecule, with its unique spirocyclic and bromo-alkene functionalities, represents a largely unexplored area of chemical synthesis and material application.
The intended exploration for this article was to delve into the advanced applications of this compound, particularly focusing on its role in the development of novel materials. The planned structure was to investigate its use in creating specialized polymers, its contribution to materials with unique optical or electronic properties, and its potential as a building block in the synthesis of complex functional materials.
However, the absence of any published research or patents specifically detailing the synthesis, properties, or applications of this compound makes it impossible to provide a scientifically accurate and detailed account as per the requested outline.
While information is available for structurally related compounds, such as various spiro[2.4]heptane derivatives, these molecules possess different functional groups and, consequently, distinct chemical behaviors and potential applications. Extrapolating from these related compounds to describe this compound would be speculative and would not adhere to the principles of scientific accuracy.
The field of materials science is in constant evolution, with researchers continuously synthesizing and evaluating new compounds for advanced applications. It is conceivable that this compound is a compound of interest in ongoing, yet unpublished, research. Its unique combination of a strained spirocyclic core, a reactive exocyclic double bond, and a bromine atom suggests potential utility in various polymerization reactions and as a precursor for further chemical modifications.
Until such research is published, the specific contributions of this compound to materials science remain a matter of theoretical consideration. The scientific community awaits the first reports on the synthesis and characterization of this compound to unlock its potential.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodological Advances
There are no available research findings or specific methodological advances to report for the synthesis or study of 1-Bromo-2-methylidenespiro[2.4]heptane.
Unresolved Challenges and Open Questions in the Chemistry of this compound
Without existing research, it is impossible to identify any unresolved challenges or open questions specific to the chemistry of this compound.
Emerging Trends and Potential New Research Avenues
Speculation on emerging trends and potential new research avenues for this compound would be unfounded without any foundational knowledge of its properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
